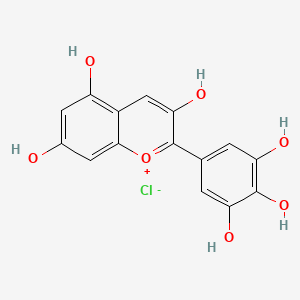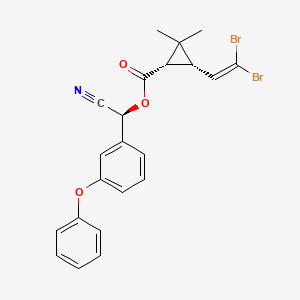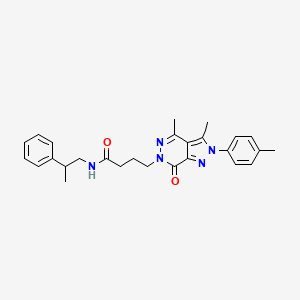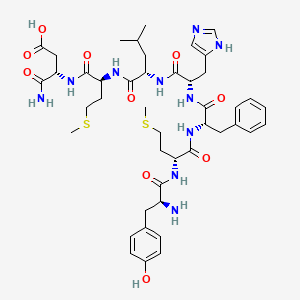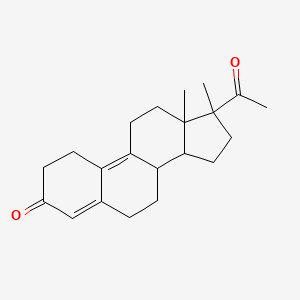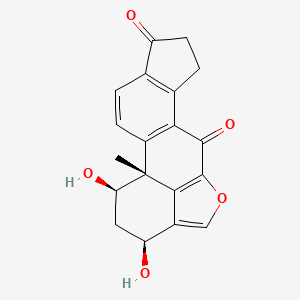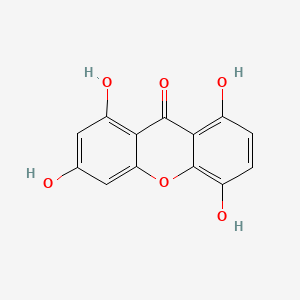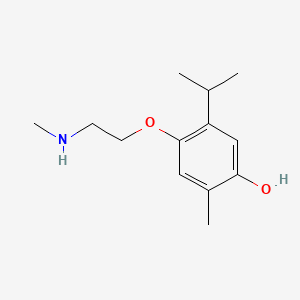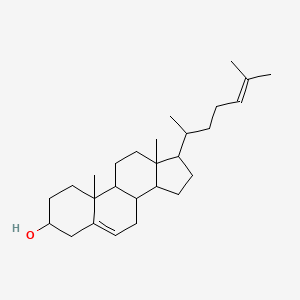
desmosterol
Overview
Description
. Structurally, desmosterol has a similar backbone to cholesterol, with the exception of an additional double bond. It is the immediate precursor to cholesterol in the Bloch pathway of cholesterol biosynthesis .
Mechanism of Action
Target of Action
Desmosterol (Cholesta-5,24-dien-3β-ol) is a lipid present in the membrane of phytoplankton and an intermediate product in cholesterol synthesis in mammal cells . It primarily targets the 3β-hydroxysterol 24-reductase (DHCR24) enzyme, which catalyzes the conversion of this compound to cholesterol . It also acts as a specific agonist of the nuclear receptor RORγ .
Mode of Action
This compound interacts with its targets, DHCR24 and RORγ, to modulate cholesterol homeostasis and immune responses. The interaction with DHCR24 leads to the conversion of this compound to cholesterol . As an agonist of RORγ, this compound can elevate the expression of RORγ at mRNA and protein levels .
Biochemical Pathways
This compound is a critical intermediate in the Bloch pathway of cholesterol biosynthesis . It plays a pivotal role in modulating core genes involved in oxidative stress and inflammatory response processes . The genes enrolled in the oxidative process and cholesterol homeostasis pathway are significantly down-regulated by this compound treatment .
Pharmacokinetics
As an intermediate in cholesterol biosynthesis, it is known to be synthesized in cells and then either converted to cholesterol or incorporated into cell membranes .
Result of Action
This compound’s action results in a decrease in cellular reactive oxygen species (ROS) levels and an upregulation of key inflammatory genes including IL-6, TNF-α, and IFN-γ . These changes underscore the vital physiological actions of this compound in inflammatory and oxidative processes possibly via RORγ .
Action Environment
This compound is highly enriched in red/brown algae, indicating that its production and action can be influenced by the marine environment . .
Biochemical Analysis
Biochemical Properties
Desmosterol interacts with various enzymes and proteins in the body. It is involved in the oxidative conversion of sterols with cholesterol oxidase, followed by high-performance liquid chromatographic (HPLC) analysis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is a major endogenous liver X receptor (LXR) ligand involved in LXR/retinoid X receptor (RXR) activation and macrophage foam cell formation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is involved in the activation of the LXR/RXR pathway, which plays a crucial role in cholesterol homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is analyzed using HPLC, which allows for the quantification of sterols under specific conditions .
Metabolic Pathways
This compound is involved in the alternative pathway of cholesterol synthesis. It interacts with various enzymes and cofactors in this process .
Subcellular Localization
This compound is primarily located in the cell membrane, where it plays a crucial role in maintaining proper physical properties like fluidity and rigidness . It is also part of lipid rafts .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desmosterol can be synthesized through the reduction of 24-dehydrocholesterol using the enzyme 24-dehydrocholesterol reductase . This reaction is a key step in the Bloch pathway of cholesterol biosynthesis.
Industrial Production Methods: Industrial production of this compound involves the extraction from biological sources such as phytoplankton or through chemical synthesis. The extraction process typically involves the use of liquid chromatography and mass spectrometry techniques to isolate and purify this compound from other sterols .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxysterols.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide are used in substitution reactions.
Major Products Formed:
Cholesterol: The primary product formed from the reduction of this compound.
Oxysterols: Various oxysterols are formed through oxidation reactions.
Scientific Research Applications
Desmosterol has a wide range of scientific research applications:
Chemistry: this compound is used as a standard in the analysis of sterols and cholesterol intermediates.
Biology: It plays a crucial role in the study of cholesterol biosynthesis and metabolism.
Industry: It is used in the production of cholesterol and other sterols for various industrial applications.
Comparison with Similar Compounds
Cholesterol: The immediate product of desmosterol reduction, with a similar structure but lacking the additional double bond.
Lanosterol: Another intermediate in the cholesterol biosynthesis pathway, with a different structure and function.
Uniqueness of this compound: this compound is unique due to its specific role as the immediate precursor to cholesterol in the Bloch pathway. Its additional double bond distinguishes it structurally from cholesterol and other sterol intermediates .
Properties
IUPAC Name |
10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9,19,21-25,28H,6,8,10-17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSXSVCZWQODGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90861864 | |
| Record name | Cholesta-5,24-dien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90861864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313-04-2 | |
| Record name | DESMOSTEROL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226126 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


